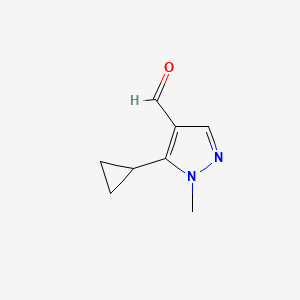
5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde” is a chemical compound with the molecular formula C8H10N2O . It has a molecular weight of 150.18 .
Synthesis Analysis
The synthesis of pyrazole compounds like “this compound” can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring which is a five-membered ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C8H10N2O/c1-10-8(6-2-3-6)7(5-11)4-9-10/h4-6H,2-3H2,1H3 .
Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthetic Applications and Molecular Structures
In synthetic chemistry, the reactivity of pyrazole derivatives, including compounds similar to 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde, has been extensively explored. For instance, the reaction between 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde and cyclohexylamine under certain conditions leads to different products depending on the aryl substituent. This demonstrates the versatility of pyrazole derivatives in nucleophilic substitution and condensation reactions, which can be influenced by subtle changes in the chemical structure (Hernandez, Portilla, Cobo, & Glidewell, 2015). Similarly, the synthesis and crystal structure analysis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde provide insights into the planarity and angular disposition of the pyrazole and adjacent ring structures, which are crucial for understanding the reactivity and potential applications of these compounds (Xu & Shi, 2011).
Biological Activities
On the biological front, derivatives of 1H-pyrazole, including those structurally related to this compound, have been synthesized and evaluated for their antimicrobial properties. For instance, a series of carbostyril derivatives of 1H-pyrazole were synthesized and screened against various bacterial and fungal pathogens. Some compounds in this series exhibited potency comparable or superior to commercial drugs, highlighting the potential of pyrazole derivatives in developing new antimicrobial agents (Thumar & Patel, 2011).
Antimicrobial and Antituberculosis Screening
Another study focused on the synthesis of novel 5-imidazopyrazole incorporated fused pyran motifs, which were then subjected to in vitro antibacterial, antituberculosis, and antimalarial screenings. These screenings revealed that the newly synthesized compounds exhibited significant activity against a range of pathogenic bacterial and fungal strains, as well as against Mycobacterium tuberculosis and Plasmodium falciparum, demonstrating the broad-spectrum antimicrobial potential of pyrazole derivatives (Kalaria, Satasia, & Raval, 2014).
Safety and Hazards
The safety information for “5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde” indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
The primary targets of 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde are currently unknown . This compound is a biochemical used for proteomics research
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways affected by this compound .
Propiedades
IUPAC Name |
5-cyclopropyl-1-methylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-10-8(6-2-3-6)7(5-11)4-9-10/h4-6H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBBCYDUCNTMEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679768 |
Source


|
| Record name | 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215295-85-4 |
Source


|
| Record name | 5-Cyclopropyl-1-methyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30679768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl 4H-pyrrolo[2,3-d][1,2,3]thiadiazole-4-carboxylate](/img/structure/B577348.png)
![(5R,8R,9S,10S,13R,14R,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B577350.png)
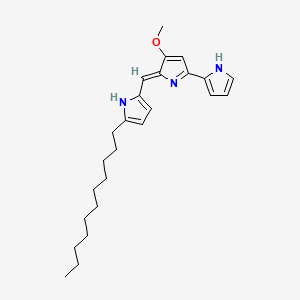
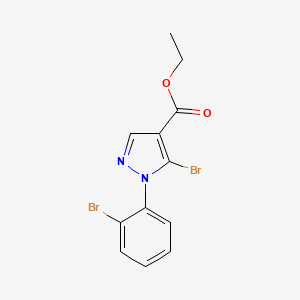


![7,7-Dimethyl-5,7-dihydrofuro[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B577359.png)

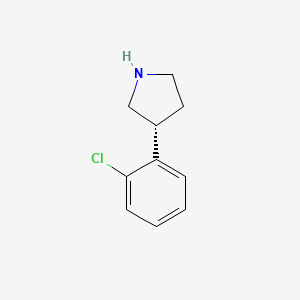
![1-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorocyclobutane-1-carboxylic acid](/img/structure/B577365.png)
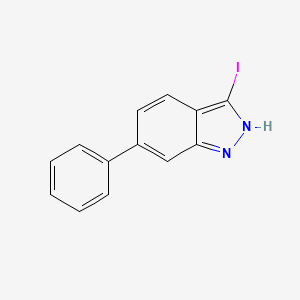

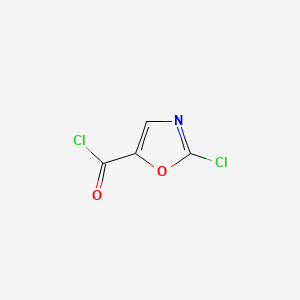
![tert-Butyl 8-oxo-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B577370.png)
